![molecular formula C14H16B2O3 B13803874 [Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)
[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl boronic acid anhydride is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. The 4-methylphenyl group, also known as the para-tolyl group, is attached to the boron atom, making this compound a derivative of phenylboronic acid. Boronic acids and their derivatives are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 4-methylphenyl boronic acid anhydride, involves the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of an aryl Grignard reagent with a borate ester such as trimethyl borate at low temperatures can yield the desired boronic acid .
Industrial Production Methods: In industrial settings, the synthesis of boronic acids often involves continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for the efficient production of boronic acids with high throughput and excellent yields .
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenyl boronic acid anhydride undergoes various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to their corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: The Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Corresponding alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
4-Methylphenyl boronic acid anhydride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methylphenyl boronic acid anhydride in the Suzuki-Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Methylphenylboronic acid
Comparison: 4-Methylphenyl boronic acid anhydride is unique due to the presence of the 4-methyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in various reactions .
Properties
Molecular Formula |
C14H16B2O3 |
|---|---|
Molecular Weight |
253.9 g/mol |
IUPAC Name |
[hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid |
InChI |
InChI=1S/C14H16B2O3/c1-11-3-7-13(8-4-11)15(17)19-16(18)14-9-5-12(2)6-10-14/h3-10,17-18H,1-2H3 |
InChI Key |
YQSNUWJZBNOQDJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(O)OB(C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
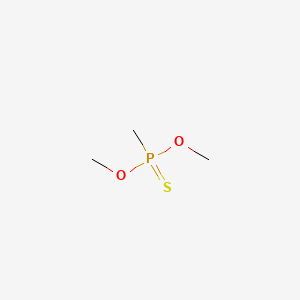
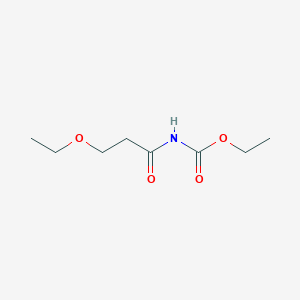
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
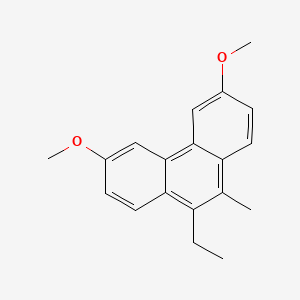
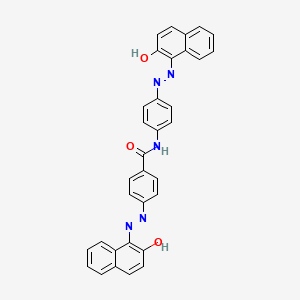
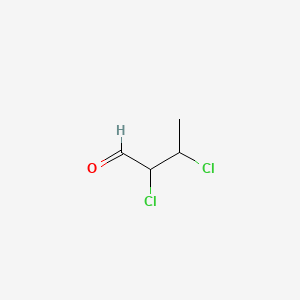
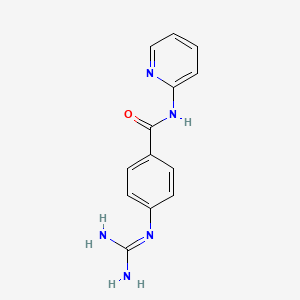
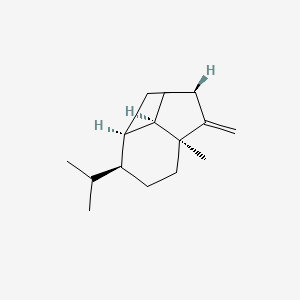

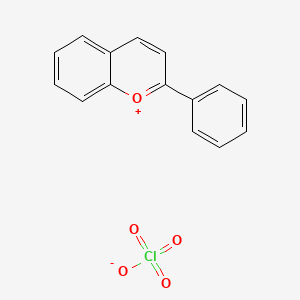
![7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one](/img/structure/B13803880.png)

